molecular formula C₂₈H₄₈O₅ B1146225 24-Epicastasterone CAS No. 72050-71-6

24-Epicastasterone

Cat. No.: B1146225
CAS No.: 72050-71-6
M. Wt: 464.68
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

24-Epicastasterone (EC) is a brassinosteroid, a class of plant-specific steroid hormones . It plays a significant role in the regulation of plant body functions under both optimal and unfavorable conditions . The primary targets of EC are the plant’s hormonal system and stress-protective systems .

Mode of Action

EC interacts with its targets by modulating the balance of pro-and antioxidant elements in the plant’s root cells . This modulation is achieved through a transient increase in the content of hydrogen peroxide in seedling roots . The treatment of seedlings with EC causes an increase in the activity of antioxidant enzymes (catalase and guaiacol peroxidase) in the roots . This ROS-mediated action of EC on the stress-protective systems of seedling roots helps increase the plant’s heat resistance .

Biochemical Pathways

EC affects the signaling pathways of brassinosteroids and salicylic acid . It has a functional interaction with almost all components of the plant hormonal system . For example, it has been shown that stimulation of growth processes with brassinosteroids involves their synergistic interaction with gibberellins and auxins . EC also interacts with stress phytohormones, in particular, abscisic acid (ABA) and salicylic acid (SA) .

Pharmacokinetics

It is known that the compound can be applied to plants through foliar treatment . The impact of this treatment on the endogenous content of major phytohormones in soybean leaves was observed 7 days following the treatment .

Result of Action

The application of EC results in the upregulation of auxin content (indole-3-acetic acid, IAA) and downregulation of salicylic, jasmonic, and abscisic acid levels . These changes promote growth in plants by inducing auxin contents . Additionally, EC treatment leads to a more significant increase in heat resistance as compared to the action of salicylic acid (SA), and a mixture of EC and SA at the indicated concentrations .

Action Environment

The action, efficacy, and stability of EC are influenced by environmental factors such as heat stress . When heat-stressed plants are sprayed with EC, they can sustain a relatively higher leaf photosynthetic capacity by up-regulating antioxidant enzymes, thus reducing damage on lipid membranes and leaf chlorophyll . This suggests that EC can be used to protect crops from terminal heat stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available sterol precursors. One common method includes the oxidation of sterols followed by a series of hydroxylation and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, including the use of plant cell cultures and microbial fermentation. These methods allow for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different levels of biological activity .

Scientific Research Applications

Plant Growth Regulation

24-Epicastasterone has been shown to promote growth by modulating the levels of key phytohormones. A study demonstrated that foliar treatment with this compound significantly increased the content of indole-3-acetic acid (IAA), an essential auxin, while decreasing levels of salicylic acid, jasmonic acid, and abscisic acid in soybean leaves. This indicates its role in enhancing growth under optimal conditions by promoting auxin synthesis .

Stress Response Mechanisms

Research indicates that this compound plays a critical role in plant responses to abiotic stresses such as drought and salinity. It has been observed to activate adaptation strategies by upregulating benzoic acid levels, a precursor to salicylic acid, which helps plants cope with environmental challenges .

Cation Channel Activation

Electrophysiological studies have shown that this compound can stimulate cation channels in plant cells. In wheat root protoplasts, the application of this compound resulted in increased potassium efflux and calcium influx currents, suggesting its potential role in ion homeostasis and signaling during stress responses . This activation of cation channels may contribute to enhanced nutrient uptake and overall plant health.

Data Table: Key Findings on this compound

Study Application Key Findings
Yokota et al. (1990)Growth PromotionIncreased IAA levels; decreased stress hormones
Swaczynová et al. (2007)Analytical MethodsDeveloped ELISA for quantifying brassinosteroids including this compound
Demidchik et al. (2011)Cation Channel ActivityEnhanced K+ efflux and Ca2+ influx in response to treatment
Fodorpataki et al. (2023)Stress AdaptationInduced changes in hormone levels aiding stress resilience

Case Study 1: Soybean Growth Enhancement

In a controlled environment study, soybean plants treated with varying concentrations of this compound exhibited significant increases in growth metrics compared to untreated controls. The optimal concentration was found to be between 0.25 µM and 1 µM, which correlated with increased auxin production and improved overall plant vigor .

Case Study 2: Drought Stress Mitigation

A field trial assessing the effects of exogenous application of this compound on drought-stressed crops indicated that treated plants maintained higher turgor pressure and leaf water content compared to untreated controls. This suggests that this compound enhances the physiological responses necessary for drought tolerance .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other brassinosteroids. Its ability to modulate a wide range of physiological processes makes it a valuable compound for both basic and applied research .

Biological Activity

24-Epicastasterone (ECS) is a member of the brassinosteroid family, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. These compounds are known for their ability to regulate various physiological processes, including cell division, elongation, and responses to environmental stressors. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and its effects on plant physiology.

Hormonal Interactions

ECS interacts with various phytohormones, influencing their levels and activities. A recent study demonstrated that exogenous application of ECS significantly altered the endogenous content of key phytohormones in soybean leaves. Specifically, ECS treatment led to an increase in auxin levels (indole-3-acetic acid) while decreasing the concentrations of salicylic acid, jasmonic acid, and abscisic acid . This suggests that ECS may enhance growth by promoting auxin-mediated pathways while modulating stress-related hormones.

Stress Response

Brassinosteroids, including ECS, are implicated in enhancing plant tolerance to abiotic stresses such as cold and drought. For instance, ECS has been shown to improve frost tolerance in winter cereals by preconditioning plants to withstand low temperatures . This is achieved through physiological adaptations that enhance cellular integrity and metabolic activity under stress conditions.

Growth Promotion

ECS has been reported to promote growth in various plant species. In soybean plants treated with ECS at concentrations of 0.25 µM and 1 µM, significant increases in shoot length and biomass were observed compared to untreated controls . The hormone's ability to enhance cell elongation and division is crucial for overall plant development.

Case Studies

  • Soybean Growth Enhancement : A study investigated the effects of ECS on soybean plants under optimal conditions. The results indicated that ECS treatment led to a notable upregulation of auxin levels, contributing to enhanced growth metrics such as increased leaf area and biomass accumulation .
  • Frost Tolerance in Cereals : In another study focusing on winter rye and wheat, pre-treatment with ECS before cold acclimation resulted in improved survival rates after exposure to freezing temperatures. The treated plants exhibited fewer frost injuries and better regrowth capabilities compared to untreated counterparts .

Data Table: Effects of this compound on Phytohormone Levels

Treatment Concentration (µM)Auxin (IAA) LevelSalicylic Acid LevelJasmonic Acid LevelAbscisic Acid Level
ControlBaselineBaselineBaselineBaseline
0.25IncreasedDecreasedDecreasedDecreased
1.0Significantly IncreasedFurther DecreasedFurther DecreasedFurther Decreased

Properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-QONPFPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80736-41-0
Record name Castasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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